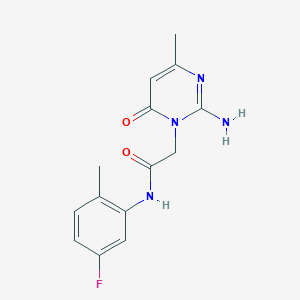

2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(5-fluoro-2-methylphenyl)acetamide

Description

2-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(5-fluoro-2-methylphenyl)acetamide is a pyrimidine derivative characterized by a 1,6-dihydropyrimidin-6-one core substituted with a 2-amino group at position 2, a methyl group at position 4, and an oxo group at position 4. The acetamide side chain is linked to a 5-fluoro-2-methylphenyl group, introducing both lipophilic (methyl) and electron-withdrawing (fluoro) features.

Properties

IUPAC Name |

2-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-N-(5-fluoro-2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O2/c1-8-3-4-10(15)6-11(8)18-12(20)7-19-13(21)5-9(2)17-14(19)16/h3-6H,7H2,1-2H3,(H2,16,17)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGGCBDILAVOFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)CN2C(=O)C=C(N=C2N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(5-fluoro-2-methylphenyl)acetamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Substitution Reactions:

Acylation: The final step involves the acylation of the pyrimidine derivative with 5-fluoro-2-methylphenyl acetic acid to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The compound can undergo various substitution reactions, particularly at the aromatic ring, where halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new pyrimidine-based compounds.

Biology

In biological research, the compound may be investigated for its interactions with enzymes and receptors, providing insights into its potential as a biochemical tool.

Medicine

The compound could be explored for its pharmacological properties, including its potential as an anti-cancer, anti-viral, or anti-inflammatory agent.

Industry

In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(5-fluoro-2-methylphenyl)acetamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with nucleic acids, enzymes, or receptors, leading to various biological effects. The compound may inhibit enzyme activity, interfere with DNA replication, or modulate receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to five analogs (Table 1) with variations in pyrimidine substituents and aryl acetamide groups, drawn from peer-reviewed studies and chemical databases.

Table 1: Structural and Physical Comparison of Pyrimidine Acetamide Derivatives

Substituent Effects on Physicochemical Properties

- Amino Group (Target Compound): The 2-amino group on the pyrimidine ring distinguishes the target compound from thio-linked analogs (e.g., 5.6, 5.12 ).

- Fluoro vs. Chloro Substituents : The 5-fluoro group in the target compound may offer metabolic stability compared to 2,3-dichlorophenyl (5.6 ), which has higher lipophilicity (ClogP ~3.5 vs. ~2.8 for fluoro).

Crystallinity and Hydrogen Bonding

- Melting Points: Analogs with electron-withdrawing substituents (e.g., 5.6: 230–232°C ) exhibit higher melting points than benzyl derivatives (5.12: 196–198°C ), suggesting stronger intermolecular forces. The target compound’s amino group may further elevate melting points due to H-bonding networks, as seen in pyrimidine polymorphs .

- Crystal Packing: In , pyrimidine derivatives form C–H⋯O and C–H⋯π interactions . The target’s amino group could stabilize crystal lattices via N–H⋯O/N bonds, analogous to polymorphic forms in chlorophenyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.